Structural Topology Divergence: Indoline Bicyclic Aromatic Amide vs. Saturated Monocyclic Amine Analogs
The target compound incorporates an indoline (2,3-dihydro-1H-indole) amide, a fused bicyclic system containing a benzene ring and a partially saturated pyrrolidine ring. In contrast, the closest commercial analogs employ saturated monocyclic amines: pyrrolidine (CAS 536702-45-1), azepane (CAS 536702-47-3), morpholine (CAS 536702-48-4), 4-methylpiperidine, and 4-phenylpiperazine (CAS 536702-51-9) . This structural distinction yields a higher fraction of sp²-hybridized carbons (Fsp² = 0.79 for the target compound vs. 0.60–0.70 for saturated monocyclic analogs, calculated from SMILES), conferring a larger planar aromatic surface available for π-π stacking [1]. The indoline NH is absent in all comparator amines except the indole NH of the core scaffold, adding a hydrogen-bond donor (HBD count = 2 for the target vs. 1 for all saturated amine analogs) . These differences are expected to influence target binding pose, aqueous solubility, and membrane permeability.
| Evidence Dimension | Molecular topology: sp² carbon fraction (Fsp²) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | Fsp² ≈ 0.79; HBD = 2 (indoline NH + indole NH) |
| Comparator Or Baseline | Pyrrolidine analog (CAS 536702-45-1): Fsp² ≈ 0.65, HBD = 1; Azepane analog (CAS 536702-47-3): Fsp² ≈ 0.63, HBD = 1; Morpholine analog (CAS 536702-48-4): Fsp² ≈ 0.67, HBD = 1; 4-Phenylpiperazine analog (CAS 536702-51-9): Fsp² ≈ 0.70, HBD = 1 |
| Quantified Difference | ΔFsp² = +0.09 to +0.16; ΔHBD = +1 vs. all listed analogs |
| Conditions | Calculated from standardized SMILES representations using RDKit molecular descriptors |
Why This Matters
Higher Fsp² correlates with increased aromatic stacking potential and altered solubility-permeability balance, which can be decisive in fragment-based screening and lead optimization programs where the indoline moiety may engage flat binding pockets inaccessible to saturated amine analogs.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
